molecular formula C15H18N2O2S B444910 METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE

METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE

Cat. No.: B444910
M. Wt: 290.4g/mol
InChI Key: MKHHGIREJPDXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidine with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-thioxo derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The thioxo group might play a role in binding to metal ions or interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,6-trimethyl-2-oxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate: Similar structure but with an oxo group instead of a thioxo group.

    Ethyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is unique due to the presence of the thioxo group, which can impart different chemical reactivity and biological activity compared to its oxo analogs. This uniqueness can be leveraged in designing compounds with specific properties for research and industrial applications.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4g/mol

IUPAC Name

methyl 4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate

InChI

InChI=1S/C15H18N2O2S/c1-10-9-15(2,3)16-14(20)17(10)12-7-5-11(6-8-12)13(18)19-4/h5-9H,1-4H3,(H,16,20)

InChI Key

MKHHGIREJPDXPY-UHFFFAOYSA-N

SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)OC)(C)C

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)OC)(C)C

Origin of Product

United States

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